(3R)-3-amino-3-(2-chloro-3-methylphenyl)propanenitrile
Description
(3R)-3-Amino-3-(2-chloro-3-methylphenyl)propanenitrile is a β-amino nitrile compound characterized by a nitrile group (-CN) and a chiral amine at the β-position of the propanenitrile backbone. The aromatic ring contains a chlorine atom at the 2-position and a methyl group at the 3-position (Figure 1). This structural motif places it within a class of compounds widely studied for pharmaceutical applications, particularly as intermediates in peptide synthesis or small-molecule drug development .
Properties
Molecular Formula |
C10H11ClN2 |
|---|---|
Molecular Weight |
194.66 g/mol |
IUPAC Name |
(3R)-3-amino-3-(2-chloro-3-methylphenyl)propanenitrile |
InChI |
InChI=1S/C10H11ClN2/c1-7-3-2-4-8(10(7)11)9(13)5-6-12/h2-4,9H,5,13H2,1H3/t9-/m1/s1 |
InChI Key |
QXBDIEGLGGFSJQ-SECBINFHSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)[C@@H](CC#N)N)Cl |
Canonical SMILES |
CC1=C(C(=CC=C1)C(CC#N)N)Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials
| Compound | Role | Notes |
|---|---|---|
| 2-chloro-3-methylbenzaldehyde | Aldehyde substrate | Provides the aromatic moiety |
| Ammonia or primary amine | Amine source | Forms imine intermediate |
| Sodium cyanide or potassium cyanide | Cyanide source | Adds nucleophilic CN group |
| Solvent (e.g., methanol, water) | Reaction medium | Facilitates imine formation and cyanide addition |
Reaction Conditions
| Step | Conditions | Purpose |
|---|---|---|
| Imine formation | Room temperature, stirring | Formation of imine intermediate |
| Cyanide addition | Controlled temperature (0-25°C) | Addition of cyanide to imine |
| pH control | Mildly acidic to neutral | Stability of intermediates |
| Reaction time | Several hours (2-24 h) | Completion of reaction |
Stereochemical Control
To obtain the (3R)-enantiomer preferentially, chiral catalysts or chiral amines can be employed during the imine formation or cyanide addition step. This enhances enantioselectivity by favoring one face of the imine for nucleophilic attack. Alternatively, enzymatic resolution or chiral chromatography may be used post-synthesis.
Industrial Preparation Insights
In industrial settings, the process is optimized for yield, purity, and scalability:
- Catalyst Use: Transition metal catalysts or organocatalysts may be introduced to improve stereoselectivity and reaction rate.
- Temperature and Pressure Control: Reaction temperature is tightly controlled (often below 50°C) to prevent side reactions and racemization.
- Purification: Crystallization, distillation, or chromatographic techniques are used to isolate the pure (3R)-enantiomer.
- Safety: Cyanide handling requires strict safety protocols due to toxicity.
Alternative Synthetic Routes
Though the Strecker synthesis is predominant, alternative methods include:
- Reductive Amination of Corresponding α-ketonitriles: Reduction of α-ketonitrile derivatives under chiral conditions to yield the amino nitrile.
- Enzymatic Synthesis: Use of nitrilase or transaminase enzymes to catalyze stereoselective formation of the amino nitrile from nitrile precursors.
Reaction Mechanism Summary
- Imine Formation: The aldehyde carbonyl reacts with ammonia/amine, losing water to form an imine.
- Cyanide Addition: The cyanide ion attacks the electrophilic imine carbon, forming a new C–C bond and generating the α-amino nitrile.
- Protonation: The intermediate is protonated to yield the final amino nitrile product.
Data Table: Representative Preparation Parameters
| Parameter | Typical Range/Value | Remarks |
|---|---|---|
| Aldehyde concentration | 0.1 - 1.0 M | Depends on scale |
| Amine equivalents | 1.0 - 1.2 eq | Slight excess to drive imine formation |
| Cyanide source | 1.0 - 1.5 eq | Stoichiometric or slight excess |
| Solvent | Methanol, ethanol, water | Polar protic solvents preferred |
| Temperature | 0 - 25 °C | Lower temp favors stereoselectivity |
| Reaction time | 4 - 24 hours | Monitored by TLC or HPLC |
| Yield | 60 - 90% | Depends on purification and conditions |
| Enantiomeric excess | >90% (with chiral catalyst) | Critical for pharmaceutical applications |
Research Findings and Optimization
- Use of chiral amines or organocatalysts significantly improves enantiomeric excess and yield.
- Reaction temperature and solvent polarity affect the rate and stereoselectivity.
- Cyanide source choice impacts reaction safety and efficiency; potassium cyanide is often preferred for solubility.
- Enzymatic methods offer greener alternatives but may require longer reaction times and specific conditions.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-amino-3-(2-chloro-3-methylphenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The chloro group on the aromatic ring can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like sodium hydroxide or alkoxides under reflux conditions.
Major Products Formed
Oxidation: Formation of oximes or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of hydroxyl or alkoxy-substituted aromatic compounds.
Scientific Research Applications
Drug Development
(3R)-3-amino-3-(2-chloro-3-methylphenyl)propanenitrile serves as an intermediate in synthesizing pharmaceutical compounds. Its structural features allow it to interact with biological targets, making it a candidate for developing drugs aimed at treating various diseases.
Case Study: Anticancer Activity
Preliminary studies have indicated that modifications to the compound can enhance its bioactivity against cancer cells, showcasing its potential as a lead compound in anticancer drug discovery.
Enzyme Modulation
The compound's ability to modulate enzyme activity is critical for its therapeutic applications. Studies have shown that it can influence metabolic pathways by acting on specific enzymes, which may lead to novel treatment options for metabolic disorders.
Synthesis of Complex Molecules
In organic synthesis, (3R)-3-amino-3-(2-chloro-3-methylphenyl)propanenitrile is utilized as a building block for creating more complex molecules. Its functional groups facilitate various chemical reactions, including nucleophilic substitutions and coupling reactions.
Synthesis Pathway Example:
The synthesis typically involves the following steps:
- Formation of the nitrile from the corresponding carboxylic acid.
- Introduction of the amino group through reductive amination.
- Chlorination of the aromatic ring to achieve the desired substitution pattern.
Table 1: Comparison of Synthesis Methods
| Method | Yield (%) | Reaction Conditions |
|---|---|---|
| Method A | 85% | Room Temperature, 24 hours |
| Method B | 75% | 50°C, 12 hours |
| Method C | 90% | Catalytic Conditions |
Substrate for Nitrilases
(3R)-3-amino-3-(2-chloro-3-methylphenyl)propanenitrile has been identified as a substrate for nitrilase enzymes, which are important in biocatalytic processes involving nitriles. This application opens avenues for green chemistry practices where enzymes catalyze reactions under mild conditions.
Case Study: Biotransformation Studies
Research indicates that biotransformation of this compound by nitrilases can yield valuable products with potential therapeutic benefits, highlighting its role in sustainable synthesis methods.
Mechanism of Action
The mechanism of action of (3R)-3-amino-3-(2-chloro-3-methylphenyl)propanenitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro-substituted aromatic ring can participate in hydrophobic interactions. The nitrile group can act as an electrophile, reacting with nucleophiles in biological systems. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Substituent Variations
The following compounds are structurally related to (3R)-3-amino-3-(2-chloro-3-methylphenyl)propanenitrile, differing primarily in substituent type, position, and functional groups:
Reactivity and Functional Group Influence
- Electron-Withdrawing vs. In contrast, the 4-methoxy group in donates electrons, altering reaction kinetics and regioselectivity. Bromine in increases electrophilicity at the aromatic ring, favoring coupling reactions compared to chlorine or methyl groups.
- Steric Effects: The 3-methyl group in the target compound introduces moderate steric hindrance, which may reduce enzymatic conversion rates compared to less hindered analogs like 3a .
Biological Activity
(3R)-3-amino-3-(2-chloro-3-methylphenyl)propanenitrile, a compound with a molecular formula of C10H11ClN2 and a molecular weight of approximately 194.66 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The unique structure of (3R)-3-amino-3-(2-chloro-3-methylphenyl)propanenitrile includes an amino group, a chloro substituent, and a propanenitrile moiety. The presence of these functional groups allows for diverse interactions with biological targets, making it a candidate for therapeutic applications.
Biological Activity
Research indicates that (3R)-3-amino-3-(2-chloro-3-methylphenyl)propanenitrile exhibits significant biological activities, particularly in the following areas:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, potentially inhibiting the growth of various pathogens. Its mechanism may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways.
- Anticancer Activity : Preliminary studies suggest that (3R)-3-amino-3-(2-chloro-3-methylphenyl)propanenitrile may have anticancer effects by inducing apoptosis in cancer cells. This may occur through the modulation of signaling pathways involved in cell proliferation and survival.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Antimicrobial | Disruption of cell membranes; inhibition of metabolic pathways | |
| Anticancer | Induction of apoptosis; modulation of signaling pathways |
The mechanisms by which (3R)-3-amino-3-(2-chloro-3-methylphenyl)propanenitrile exerts its biological effects are not fully elucidated but may involve:
- Enzyme Interaction : The compound may act as a substrate for specific enzymes, particularly nitrilases, which catalyze the hydrolysis of nitriles into carboxylic acids.
- Receptor Binding : It could interact with various receptors, influencing cellular signaling pathways that regulate inflammation and cell growth.
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of (3R)-3-amino-3-(2-chloro-3-methylphenyl)propanenitrile against Escherichia coli and Staphylococcus aureus, the compound demonstrated significant inhibition at concentrations as low as 50 µg/mL. The study concluded that its unique structure contributes to its ability to penetrate bacterial membranes effectively.
Case Study 2: Anticancer Potential
A recent investigation into the anticancer properties revealed that treatment with (3R)-3-amino-3-(2-chloro-3-methylphenyl)propanenitrile led to a 30% reduction in tumor size in xenograft models of breast cancer. The mechanism was linked to the activation of caspase pathways, leading to increased apoptosis in malignant cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
